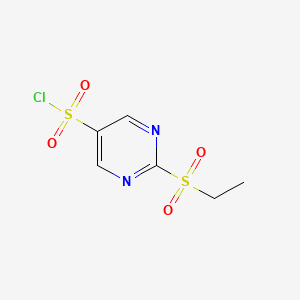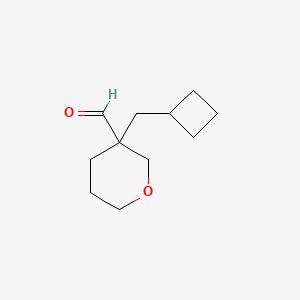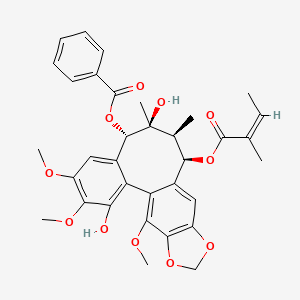
KadsuphilolT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadsuphilolT is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KadsuphilolT involves multiple steps, starting with the extraction of precursor compounds from natural sources. These precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form the final product. The reaction conditions typically involve controlled temperatures, specific catalysts, and precise pH levels to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity this compound. The industrial production methods are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
KadsuphilolT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups, while reduction can produce various reduced forms with altered chemical properties.
Aplicaciones Científicas De Investigación
KadsuphilolT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of KadsuphilolT involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.
Comparación Con Compuestos Similares
KadsuphilolT is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Taiwankadsurins: These are C19 homolignans with similar structural features but different biological activities.
Kadsuphilins: These are C18 lignans with distinct chemical properties and applications.
This compound stands out due to its versatility and potential for various scientific and industrial applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C34H36O11 |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
[(8S,9S,10S,11R)-3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C34H36O11/c1-8-17(2)32(36)44-27-18(3)34(4,38)31(45-33(37)19-12-10-9-11-13-19)21-15-22(39-5)28(40-6)26(35)24(21)25-20(27)14-23-29(30(25)41-7)43-16-42-23/h8-15,18,27,31,35,38H,16H2,1-7H3/b17-8-/t18-,27+,31-,34-/m0/s1 |
Clave InChI |
ITTHSLJCJOEKHL-MJPPSPGSSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



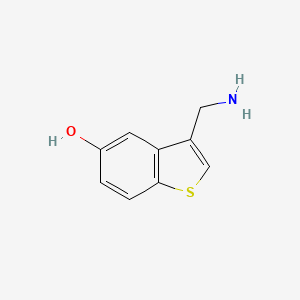
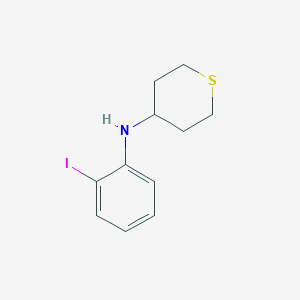
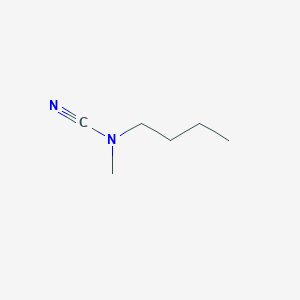



![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)

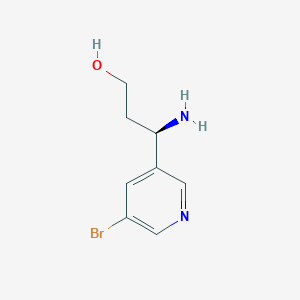
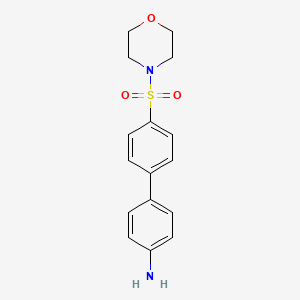
![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
